Cas no 2728097-03-6 (7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride)
7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2728097-03-6
- EN300-33051547
- Z5225182078
- 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride
- 7-Bromo-1,2,3,4-tetrahydrospiro[benzo[b]azepine-5,1'-cyclopropane] hydrochloride
- 7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride
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- MDL: MFCD34562227
- Inchi: 1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H
- InChI Key: IMJUFBGAUCTYAC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1(CCCN2)CC1.Cl
Computed Properties
- Exact Mass: 287.00764g/mol
- Monoisotopic Mass: 287.00764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33051547-0.05g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 0.05g |
$312.0 | 2023-09-04 | |
| Enamine | EN300-33051547-0.1g |
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2728097-03-6 | 95% | 0.1g |
$466.0 | 2023-09-04 | |
| Enamine | EN300-33051547-0.25g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 0.25g |
$666.0 | 2023-09-04 | |
| Enamine | EN300-33051547-0.5g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 0.5g |
$1046.0 | 2023-09-04 | |
| Enamine | EN300-33051547-1.0g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 1g |
$1343.0 | 2023-06-04 | |
| Enamine | EN300-33051547-2.5g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 2.5g |
$2631.0 | 2023-09-04 | |
| Enamine | EN300-33051547-5.0g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 5g |
$3894.0 | 2023-06-04 | |
| Enamine | EN300-33051547-10.0g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 10g |
$5774.0 | 2023-06-04 | |
| Enamine | EN300-33051547-1g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 1g |
$1343.0 | 2023-09-04 | |
| Enamine | EN300-33051547-5g |
7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride |
2728097-03-6 | 95% | 5g |
$3894.0 | 2023-09-04 |
7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 7-bromo-1,2,3,4-tetrahydrospiro1-benzazepine-5,1'-cyclopropane hydrochloride
Research Brief on 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] Hydrochloride (CAS: 2728097-03-6)
The compound 7-bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane] hydrochloride (CAS: 2728097-03-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic benzazepine derivative is being investigated for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. Recent studies have focused on its unique structural features, which combine a benzazepine core with a cyclopropane spiro-ring, potentially offering enhanced binding affinity and selectivity for specific biological targets.
Recent synthetic efforts have optimized the production of this compound, with a focus on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that achieves a 78% yield with high enantiomeric purity, addressing previous challenges in the stereoselective synthesis of this spirocyclic system. The hydrochloride salt form (2728097-03-6) has shown improved solubility profiles compared to the free base, making it more suitable for pharmacological studies.
Pharmacological characterization has revealed promising activity as a modulator of dopamine and serotonin receptors. In vitro binding assays demonstrate nanomolar affinity for D2 and 5-HT2A receptors, with functional assays showing partial agonist activity. These properties suggest potential applications in neuropsychiatric disorders, though further in vivo studies are needed to validate these findings. The bromo-substitution at the 7-position appears critical for receptor interaction, as demonstrated by structure-activity relationship (SAR) studies comparing various analogs.
Recent preclinical investigations have explored the compound's blood-brain barrier penetration and metabolic stability. A 2024 pharmacokinetic study in rodent models reported favorable brain-to-plasma ratios (0.8-1.2 across tested doses) and an elimination half-life of approximately 4.5 hours. These properties, combined with preliminary safety data showing minimal off-target activity in a broad receptor panel, position this compound as a promising candidate for further development.
Ongoing research is investigating the therapeutic potential of this compound in animal models of schizophrenia and depression, with preliminary results suggesting efficacy in behavioral paradigms relevant to these conditions. The unique spirocyclic structure may confer advantages over existing therapies in terms of reduced side effect profiles, though comprehensive toxicology studies are still underway. Future directions include the development of radiolabeled versions for PET imaging studies and further optimization of the scaffold to improve metabolic stability.
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